molecular formula C10H13F3N4O2 B2990930 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1331282-31-5

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Katalognummer B2990930
CAS-Nummer: 1331282-31-5
Molekulargewicht: 278.235
InChI-Schlüssel: QZOCGGQUWRFYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. TROX-1 has been shown to have inhibitory effects on certain ion channels, making it a promising candidate for the treatment of a variety of diseases.

Wirkmechanismus

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the inhibition of certain ion channels, specifically the two-pore domain potassium channels (K2P). These channels are involved in the regulation of a variety of physiological processes, including the regulation of cardiac function, the maintenance of resting membrane potential in neurons, and the regulation of smooth muscle tone. By inhibiting these channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has the potential to modulate these physiological processes.
Biochemical and Physiological Effects:
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on K2P channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have antioxidant properties, and has been shown to reduce the production of reactive oxygen species (ROS) in cells. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its specificity for K2P channels, which allows for targeted modulation of these channels without affecting other ion channels. This specificity also reduces the potential for off-target effects. However, one limitation of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its relatively low potency, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are a number of potential future directions for research on N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. One area of interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of neurological disorders, as K2P channels are also involved in the regulation of neuronal function. Another potential direction for research is the development of more potent analogs of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, which may have enhanced therapeutic efficacy. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in human clinical trials.

Synthesemethoden

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically begins with the reaction of 2-methylimidazole with 2,2,2-trifluoroethyl chloroformate to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)ethyl 2,2,2-trifluoroethyl carbonate. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide.

Wissenschaftliche Forschungsanwendungen

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research that has been of particular interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of cardiovascular diseases. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have inhibitory effects on certain ion channels that are involved in the regulation of cardiac function, making it a potential candidate for the treatment of arrhythmias and other cardiovascular disorders.

Eigenschaften

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O2/c1-7-14-2-4-17(7)5-3-15-8(18)9(19)16-6-10(11,12)13/h2,4H,3,5-6H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCGGQUWRFYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.